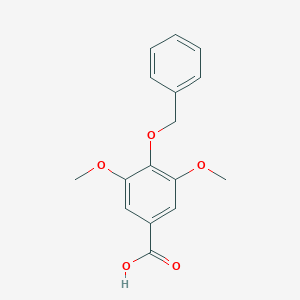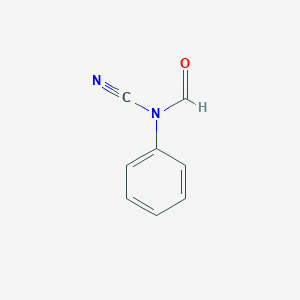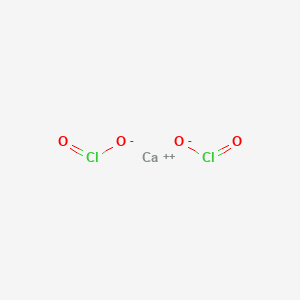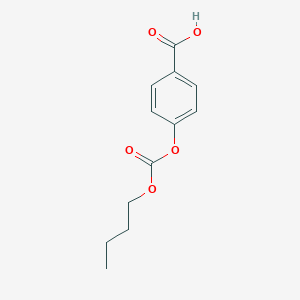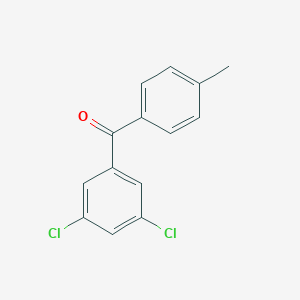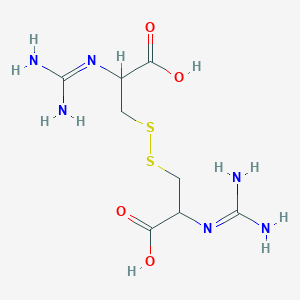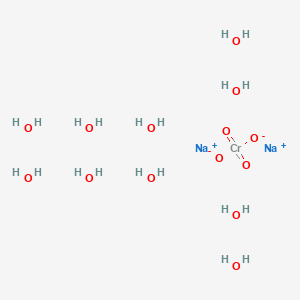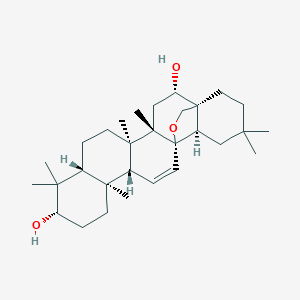
Saikogenin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saikogenin E is a naturally occurring compound found in the roots of the plant Bupleurum falcatum. It belongs to the family of saikosaponins, which are known for their anti-inflammatory, anti-tumor, and immunomodulatory properties. Saikogenin E has been the subject of extensive research in recent years due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
1. Identification and Structure Elucidation
Saikogenin E was first isolated and identified from Bupleurum spp., particularly from Bupleurum falcatum L. Early research focused on its extraction and structural elucidation, confirming it as a genuine sapogenin derived from saponins present in the plant (Imi, Fujimoto, & Shibata, 1968).
2. Metabolism by Intestinal Bacteria
Saikogenin E has been studied for its metabolism by human intestinal bacteria. It was found to be a product of the metabolic transformation of saikosaponin c, indicating its potential bioavailability and activity in human gut environments (Yu et al., 1997).
3. Role in Traditional Medicine
Saikogenin E, as a constituent of various saikosaponins, is a significant compound in traditional Chinese medicine. It is found in Radix bupleuri, a herb used in multiple herbal remedies, and its presence and concentration are crucial for the quality and efficacy of these traditional medicines (Bao et al., 2004).
4. Pharmacological Properties
While direct studies on saikogenin E are limited, related compounds like saikogenin D have been studied for their pharmacological effects, such as the inhibition of prostaglandin E2 production and the elevation of intracellular free Ca2+ concentration, suggesting potential anti-inflammatory and other therapeutic effects (Kodama et al., 2003).
5. Metabolites in Biological Samples
Studies have been conducted to understand the in vitro metabolism of saikogenins, including saikogenin E, and their detection in biological samples like plasma and feces. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Xue et al., 2019).
Propiedades
Número CAS |
13715-23-6 |
|---|---|
Nombre del producto |
Saikogenin E |
Fórmula molecular |
C30H48O3 |
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol |
InChI |
InChI=1S/C30H48O3/c1-24(2)14-15-29-18-33-30(21(29)16-24)13-9-20-26(5)11-10-22(31)25(3,4)19(26)8-12-27(20,6)28(30,7)17-23(29)32/h9,13,19-23,31-32H,8,10-12,14-18H2,1-7H3/t19-,20+,21+,22-,23-,26-,27+,28-,29+,30-/m0/s1 |
Clave InChI |
IUXCCCANLLMMGX-KTLSIJAESA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O |
SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C |
SMILES canónico |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



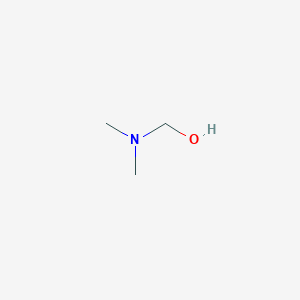
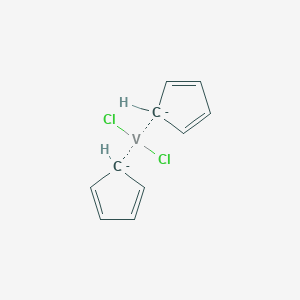
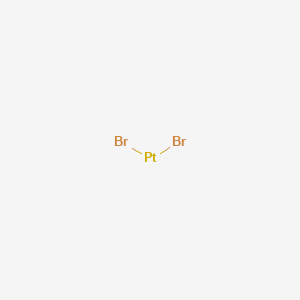
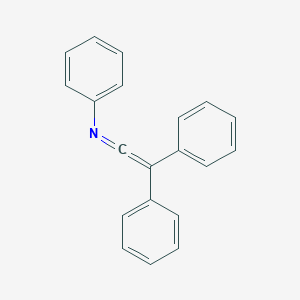
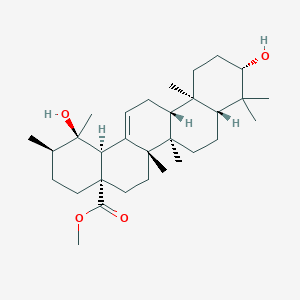
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
